molecular formula C11H15ClN2O2S B1479742 3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 2098019-57-7

3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Cat. No.: B1479742
CAS No.: 2098019-57-7
M. Wt: 274.77 g/mol
InChI Key: KNPNPATZIWPZND-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a useful research compound. Its molecular formula is C11H15ClN2O2S and its molecular weight is 274.77 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Fused 2,5-Dihydrothiophene S,S-Dioxides

2,5-Dihydrothiophene 5,5-dioxides and pyrazole fused analogues were prepared for potential applications in heterocyclic o-quinodimethanes trapping. These compounds can be used in flash-pyrolysis studies and might have implications in organic synthesis and chemical reactions (Chaloner et al., 1992).

Photochemistry of Organic Nitrogen Compounds

The photolysis of 4-alkylidene-1-pyrazolines, which could be related to the subject compound, shows potential for the formation of trismethylenemethyl diradicals. This has implications in understanding the photochemical reactions in organic nitrogen compounds (Andrews & Day, 1968).

Flexible Synthesis of Pyrazoles

A method for synthesizing pyrazoles with functionalized side chains, which could include derivatives similar to the subject compound, offers new routes for creating ligands for potential applications in medicinal chemistry and catalysis (Grotjahn et al., 2002).

Thieno[3,4‐c]pyrazoles Synthesis

The synthesis of thieno[3,4‐c]pyrazoles and their conversion into pyrazole analogues of o‐Quinodimethane demonstrates potential for creating compounds with unique structural and chemical properties for research in organic chemistry and materials science (Baraldi et al., 1998).

Synthesis of 3H-Pyrazoles

3H-pyrazoles synthesis from propargyl alcohols highlights a method that could potentially be applied to the synthesis of compounds similar to the subject compound. This has applications in the development of novel organic compounds with potential industrial and pharmacological uses (Hamdi et al., 2005).

Properties

IUPAC Name

3-(chloromethyl)-2-(cyclopropylmethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c12-5-11-9-7-17(15,16)4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPNPATZIWPZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C3CS(=O)(=O)CCC3=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 2
3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 3
Reactant of Route 3
3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 4
3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 5
Reactant of Route 5
3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 6
Reactant of Route 6
3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

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